1-Chloro-3,5-diiodobenzene

Description

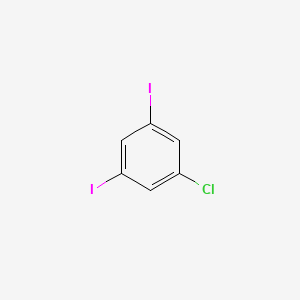

1-Chloro-3,5-diiodobenzene (CAS: 18071-50-6) is a halogenated aromatic compound characterized by a benzene ring substituted with one chlorine atom and two iodine atoms at the 1-, 3-, and 5-positions, respectively. This compound is synthesized via metal-halogen exchange reactions under nitrogen-protected conditions, typically using precursors like 1,3,5-triiodobenzene and halogenating agents such as CuI and NaOtBu in DMF . The reaction yields 68% of the product after purification by silica gel column chromatography .

Its spectroscopic characterization includes distinct ¹³C-NMR signals in CDCl₃, with resonances corresponding to the aromatic carbons adjacent to iodine and chlorine substituents . Notably, this compound is listed as a discontinued product by CymitQuimica, likely due to challenges in large-scale synthesis or regulatory constraints .

Properties

IUPAC Name |

1-chloro-3,5-diiodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClI2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLHKJYIKHMTGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClI2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856560 | |

| Record name | 1-Chloro-3,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860603-46-9 | |

| Record name | 1-Chloro-3,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Chloro-3,5-diiodobenzene can be synthesized through several methods. One common synthetic route involves the iodination of 1-chloro-3,5-dinitrobenzene, followed by reduction of the nitro groups to amines and subsequent diazotization and Sandmeyer reaction to introduce the iodine atoms . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-3,5-diiodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions. Common reagents include sodium iodide, potassium fluoride, and other halogenating agents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation with strong oxidizing agents can yield diiodobenzene derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming biaryl compounds and other complex structures.

Scientific Research Applications

1-Chloro-3,5-diiodobenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.

Medicine: Research into its potential use in pharmaceuticals, particularly in the development of new drugs with halogenated aromatic structures.

Industry: It is used in the manufacture of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-3,5-diiodobenzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to different biological molecules. For example, the compound may interact with enzymes and receptors, affecting their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Electronic Effects

- Halogen Size and Bond Strength : The larger atomic radius of iodine (vs. Cl/Br/F) increases steric hindrance and reduces bond dissociation energy, making 1-chloro-3,5-diiodobenzene more reactive in substitution reactions compared to its fluoro analog .

- Electrophilic Aromatic Substitution (EAS) : Chlorine’s electron-withdrawing nature deactivates the ring, directing incoming electrophiles to meta/para positions relative to iodine. In contrast, fluorine’s strong electronegativity further deactivates the ring, reducing EAS reactivity in 1-fluoro-3,5-diiodobenzene .

- Nucleophilic Displacement : Bromine in 1-bromo-3,5-diiodobenzene undergoes faster nucleophilic displacement than chlorine due to weaker C-Br bonds, enhancing its utility in cross-coupling reactions .

Research Findings and Limitations

- Synthetic Challenges : The synthesis of this compound requires stringent anhydrous conditions and specialized catalysts (e.g., neocuproine/CuI), limiting scalability .

- Thermal Stability : Halogenated benzenes with multiple iodine atoms exhibit lower thermal stability, necessitating storage at low temperatures .

Biological Activity

1-Chloro-3,5-diiodobenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for assessing its potential applications and implications.

- Molecular Formula : C6H3ClI2

- Molecular Weight : 364.35 g/mol

- CAS Number : 79887-23-3

- Structure : The compound features a benzene ring substituted with one chlorine atom and two iodine atoms at the meta positions.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily related to its interactions with biological systems. Its halogenated structure contributes to its reactivity and potential toxicity.

Antimicrobial Activity

Research indicates that halogenated benzenes, including this compound, can exhibit antimicrobial properties. The presence of iodine and chlorine enhances the compound's ability to disrupt microbial cell membranes. A study conducted on various halogenated compounds demonstrated that those with multiple halogens showed increased antibacterial activity against Gram-positive and Gram-negative bacteria .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies revealed that the compound induced apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS). This mechanism suggests its potential as an anticancer agent .

Endocrine Disruption

Halogenated compounds are known for their endocrine-disrupting potential. This compound has been studied for its ability to interfere with thyroid hormone signaling pathways. Research indicates that exposure to such compounds can lead to altered thyroid hormone levels, which may have implications for development and metabolism in vertebrates .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various halogenated benzenes, including this compound. Results showed that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of commonly used antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 1-Chloro-2,4-dibromobenzene | 64 | Escherichia coli |

Study 2: Cytotoxic Effects on Cancer Cells

In a study evaluating the cytotoxic effects of various halogenated compounds on human breast cancer cells (MCF-7), this compound was found to induce significant cell death at concentrations above 10 µM. Flow cytometry analysis indicated a marked increase in apoptotic cells after treatment .

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 40 |

| 100 | 10 |

Environmental Impact

The environmental persistence of halogenated compounds raises concerns regarding their ecological impact. Studies suggest that compounds like this compound may bioaccumulate in aquatic organisms, leading to long-term ecological effects . Monitoring programs are essential to assess their distribution and concentration in environmental matrices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.